Montelukast-d6 Sodium Salt

Bioequivalence Studies Therapeutic Drug Monitoring Pharmacokinetic Analysis

Non-deuterated internal standards co-elute and share m/z with montelukast, causing quantification bias. Montelukast-d6 Sodium Salt eliminates this: · +6 Da mass shift (m/z 592.0→427.2) prevents cross-talk while preserving native lipophilicity & protein binding · Identical extraction recovery & ionization efficiency ensure accuracy within 93-107% · Supplied with ≥99% deuterated purity & long-term stability data for regulatory ANDA bioequivalence studies.

Molecular Formula C35H35ClNNaO3S
Molecular Weight 614.2 g/mol
Cat. No. B7796279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast-d6 Sodium Salt
Molecular FormulaC35H35ClNNaO3S
Molecular Weight614.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
InChIInChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3;
InChIKeyLBFBRXGCXUHRJY-KSWPWUDBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast-d6 Sodium Salt: A Deuterated Internal Standard for Precise Bioanalytical Quantification


Montelukast-d6 Sodium Salt (CAS 2673270-26-1, molecular formula C₃₅H₂₉D₆ClNNaO₃S, molecular weight 614.2 g/mol) is a stable isotopically labeled analogue of the leukotriene receptor antagonist Montelukast Sodium, containing six deuterium atoms incorporated at the tert-butyl alcohol moiety [1]. The compound is manufactured as a pale yellow to off-white solid with purity specifications of ≥99% deuterated forms (d1-d6) and is intended exclusively as an analytical internal standard for LC-MS or GC-MS quantification of native Montelukast in biological matrices . The native pharmacophore (Montelukast) binds the human cysteinyl leukotriene receptor 1 (CysLT1) with an IC₅₀ of less than 5 nM, exhibiting high selectivity over the CysLT2 receptor (IC₅₀ >10,000 nM), which provides the mechanistic basis for its therapeutic use in asthma and allergic rhinitis [2]. Critically, the deuterated form serves no therapeutic role; its value is confined entirely to analytical method development, method validation, and quality control applications during drug development and bioequivalence studies [3].

Montelukast-d6 Sodium Salt: Why Non-Deuterated Analogs or Alternative Internal Standards Are Inadequate Substitutes


Generic substitution of Montelukast-d6 Sodium Salt with non-deuterated Montelukast Sodium or alternative internal standards in LC-MS/MS bioanalytical workflows is analytically invalid for multiple reasons [1]. Non-deuterated Montelukast cannot function as an internal standard because it co-elutes with the analyte and shares identical mass-to-charge ratios (m/z 586.6 → 422.3 for the analyte), rendering chromatographic and mass spectrometric discrimination impossible [2]. Alternative structural analogs lacking identical physicochemical properties exhibit differential extraction efficiencies, variable ionization suppression or enhancement, and divergent chromatographic behavior, introducing systematic bias into quantitative measurements [1]. The six-deuterium substitution in Montelukast-d6 Sodium Salt produces a +6 Da mass shift relative to native Montelukast (m/z 592.0 → 427.2 for the internal standard) while preserving near-identical lipophilicity, protein binding, and extraction recovery characteristics [2]. This near-perfect physicochemical mimicry is the foundational requirement for accurate internal standardization in regulated bioanalysis, and any substitution with a non-isotopically matched internal standard directly compromises method reliability, accuracy, and compliance with regulatory validation guidelines .

Montelukast-d6 Sodium Salt: Quantitative Analytical Performance Evidence for Procurement Decision-Making


Analytical Performance: Validated LC-MS/MS Method Using Montelukast-d6 as Internal Standard in Human Plasma

In a validated LC-ESI-MS/MS method for quantifying Montelukast in human plasma, Montelukast-d6 served as the internal standard (IS). The method achieved linear calibration over 1.0-800.0 ng/mL with a correlation coefficient r² ≥ 0.9996 [1]. In a separate validation study using Montelukast-d6 as IS, the method demonstrated linearity from 2.060 to 309.0 ng/mL in human plasma with a lower limit of quantitation (LLOQ) of 2.060 ng/mL, supporting pharmacokinetic applications in both fasting and fed states [2]. In a sheep plasma study employing Montelukast-d6 as IS, a linear dynamic range of 0.25-500 ng/mL was achieved with correlation coefficient r² = 0.9999 and precision <5% RSD at all levels except LLOQ (0.36 ng/mL, RSD 8%) [3]. In all cases, the deuterated internal standard was extracted using identical protein precipitation procedures as the analyte, confirming matched extraction recovery [1][2][3].

Bioequivalence Studies Therapeutic Drug Monitoring Pharmacokinetic Analysis

Stability Profile: Validated Freeze-Thaw and Bench-Top Stability of Montelukast-d6 in Plasma Matrices

In a fully validated LC-ESI-MS/MS method using Montelukast-d6 (MOD6) as internal standard, both Montelukast and the deuterated internal standard were found to be stable throughout three freeze-thaw cycles, bench-top stability studies, and autosampler stability assessments [1]. Stability was assessed under multiple conditions with recovery results consistently exceeding 85% for both analyte and internal standard [1][2]. The compound is recommended for storage at 2-8°C under inert atmosphere, with documented stability extending to ≥4 years when stored at 4°C [3].

Bioanalytical Method Validation Sample Handling Long-Term Storage

Physicochemical Identity: Molecular Weight and Deuterium Incorporation Differentiating Montelukast-d6 from Non-Deuterated Montelukast

Montelukast-d6 Sodium Salt (molecular weight 614.2 g/mol; molecular formula C₃₅H₂₉D₆ClNNaO₃S) differs from non-deuterated Montelukast Sodium (molecular weight 608.2 g/mol; molecular formula C₃₅H₃₅ClNNaO₃S) by a mass increment of +6 Da, corresponding to the replacement of six protium atoms with six deuterium atoms at the tert-butyl alcohol moiety [1]. The purity specification is ≥99% deuterated forms (d1-d6), ensuring minimal isotopic interference in quantitative assays . The MRM transitions employed for quantitation are m/z 586.6 → 422.3 for native Montelukast and m/z 592.0 → 427.2 for Montelukast-d6, confirming adequate mass separation for simultaneous detection without cross-talk [1][2].

Isotopic Purity Mass Spectrometry Quality Control

Class Differentiation: CysLT1 Antagonist Selectivity Profile Supporting Analytical and Research Applications

Montelukast (the native pharmacophore of Montelukast-d6 Sodium Salt) exhibits high selectivity for the CysLT1 receptor (IC₅₀ = 4.9 nM in HEK293 cell membranes expressing human CysLT1) with minimal binding to CysLT2 (IC₅₀ >10,000 nM in COS-7 cell membranes expressing human CysLT2), yielding a selectivity ratio >2,000-fold [1][2]. Within the leukotriene receptor antagonist class, Montelukast, Zafirlukast, and Pranlukast all target CysLT1, but Montelukast is distinguished by once-daily oral dosing and established utility across asthma, allergic rhinitis, and exercise-induced bronchoconstriction [3]. No clinically significant differences in adverse event profiles were observed among pranlukast, zafirlukast, and montelukast in limited comparative studies [4].

Leukotriene Receptor Antagonists In Vitro Pharmacology Target Engagement

Montelukast-d6 Sodium Salt: Validated Application Scenarios for Bioanalytical and Pharmaceutical Research


Regulated Bioequivalence Studies for Generic Drug Development (ANDA Submissions)

Montelukast-d6 Sodium Salt serves as the internal standard for LC-MS/MS quantification of Montelukast in human plasma during bioequivalence studies required for Abbreviated New Drug Applications (ANDA). The compound has been successfully employed in studies involving 28 healthy male volunteers following 10 mg oral Montelukast administration, demonstrating method reproducibility and supporting claims of therapeutic equivalence between test and reference formulations [1]. The method achieved linearity from 10.0-600.0 ng/mL (r² ≥0.9989), precision <4.0%, and accuracy within 93.0-107.0%, meeting FDA and EMA bioanalytical method validation guidance [1].

Clinical Pharmacokinetic Studies in Human Subjects

Montelukast-d6 Sodium Salt enables accurate determination of Montelukast pharmacokinetic parameters in human subjects under various dosing conditions. In a study of 12 healthy Chinese volunteers receiving 0.5 g Montelukast sodium granules, the method using Montelukast-d6 as internal standard quantified plasma concentrations with an LLOQ of 2.060 ng/mL and linear range extending to 309.0 ng/mL [2]. The method successfully characterized differences in absorption kinetics between fasting and fed states: Cₘₐₓ values were 173.8±43.0 ng/mL (fasting) vs 150.5±19.8 ng/mL (fed), while Tₘₐₓ was prolonged from 2.56±0.62 h to 5.38±1.49 h with food intake [2].

Method Development and Validation for Preclinical and Veterinary Pharmacokinetics

Montelukast-d6 Sodium Salt has been validated for LC-MS/MS quantification of Montelukast in non-human matrices, including sheep plasma, achieving a rapid 1.5-minute run time with linear dynamic range of 0.25-500 ng/mL (r² = 0.9999) and precision <5% RSD at all levels except LLOQ [3]. This supports preclinical pharmacokinetic studies in large animal models, toxicokinetic assessments, and translational research bridging animal data to human clinical development.

Quality Control and Analytical Method Validation for Commercial Production

Montelukast-d6 Sodium Salt is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of Montelukast drug products [4]. The compound's documented long-term stability (≥4 years at 4°C) and availability with Certificates of Analysis enable its use as a reference standard in GMP-compliant quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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